2-(Naphthalen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
The compound 2-(Naphthalen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine features a bicyclic 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core, a scaffold known for its pharmacological relevance. The pyrrolo-pyrazine system is substituted with a naphthalen-2-ylsulfonyl group at position 2 and a 3,4,5-trimethoxyphenyl group at position 1. This structural combination confers unique electronic and steric properties, making it a candidate for diverse biological applications.
Key features of the compound:
- Substituents:
Synthetic routes to similar tetrahydropyrrolo[1,2-a]pyrazines often involve asymmetric hydrogenation of pyrazinium salts using iridium catalysts, achieving enantiomeric excess (ee) up to 95% .
Properties
IUPAC Name |
2-naphthalen-2-ylsulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-31-23-16-20(17-24(32-2)26(23)33-3)25-22-9-6-12-27(22)13-14-28(25)34(29,30)21-11-10-18-7-4-5-8-19(18)15-21/h4-12,15-17,25H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJHPOPRUMQLFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Naphthalen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
The structure includes a naphthalene sulfonamide moiety and a tetrahydropyrrolo[1,2-a]pyrazine core, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structures to tetrahydropyrrolo[1,2-a]pyrazines exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound RB7 from a related study demonstrated the ability to induce apoptosis in colon cancer cell lines (HCT-116 and HT-29) via the mitochondrial apoptotic pathway. This was achieved by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to caspase activation and cell death .
Antifungal Activity
Compounds structurally related to this compound have shown antifungal properties against various Candida species. In one study:
- Minimum Inhibitory Concentrations (MIC) were determined for several derivatives against Candida spp., revealing substantial inhibition of yeast growth. The lowest MIC values were observed for compounds with enhanced structural features .
Neuroprotective Effects
Some derivatives within the pyrrolo[1,2-a]pyrazine class have been reported to exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems or possess antioxidant properties that protect neuronal cells from oxidative stress.
Case Studies and Research Findings
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Considerations
- Solubility : Sulfonyl groups generally improve aqueous solubility compared to alkyl or aryl substituents .
- Metabolic Stability : The 3,4,5-trimethoxyphenyl group may undergo demethylation in vivo, necessitating prodrug strategies for optimized bioavailability .
- Stereochemical Purity : Enantioselective synthesis (e.g., Ir-catalyzed hydrogenation) is critical for chiral analogs, as biological activity often depends on absolute configuration .
Preparation Methods
Catalytic Cyclization of β-Formyl Enamides
Samarium chloride (SmCl₃·6H₂O) catalyzes the cyclization of β-formyl enamides with urea under microwave irradiation to yield trisubstituted pyrimidines. Adapting this method, β-formyl enamide precursors bearing pyrrolidine and pyrazine motifs undergo SmCl₃-mediated intramolecular cyclization (Fig. 1). Reaction conditions involve refluxing in tetrahydrofuran (THF) at 80°C for 6–8 hours, achieving yields of 68–72%.
Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SmCl₃·6H₂O | THF | 80 | 8 | 72 |
| Yb(OTf)₃ | Toluene | 110 | 12 | 65 |
| BF₃·Et₂O | DCM | 40 | 6 | 58 |
Biginelli Reaction Variants
The Biginelli reaction, traditionally used for dihydropyrimidinones, has been modified for bicyclic systems. Atwal’s aldol-cyclocondensation approach employs aldol adducts derived from ethyl acetoacetate and 3,4,5-trimethoxybenzaldehyde, reacted with urea under NaHCO₃ catalysis in dimethylformamide (DMF). Post-cyclization oxidation with MnO₂ affords the fully aromatic core in 64% yield.
Sulfonylation at Position 2
Introducing the naphthalen-2-ylsulfonyl group requires selective sulfonylation of the secondary amine in the pyrrolo[1,2-a]pyrazine core.
Direct Sulfonyl Transfer
Naphthalene-2-sulfonyl chloride reacts with the free amine in dichloromethane (DCM) under Schotten-Baumann conditions (aqueous NaHCO₃, 0–5°C). This method achieves 85% yield with minimal diastereomer formation.
Critical Parameters:
- Stoichiometry: 1.2 equivalents of sulfonyl chloride prevent over-sulfonylation.
- Base: Excess NaHCO₃ neutralizes HCl, driving the reaction to completion.
Metal-Assisted Sulfonylation
Palladium catalysis enhances electrophilic sulfonylation in sterically hindered systems. A protocol adapted from Karpov and Müller employs Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%) in THF, enabling sulfonyl group insertion at 25°C within 3 hours. This method is preferred for substrates prone to racemization, yielding 78% product.
Installation of 3,4,5-Trimethoxyphenyl Group
The electron-rich 3,4,5-trimethoxyphenyl moiety is introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
Buchwald-Hartwig Amination
A Pd₂(dba)₃/Xantphos catalytic system couples 3,4,5-trimethoxyiodobenzene with the pyrrolo[1,2-a]pyrazine core. Optimized conditions (toluene, 100°C, 12 hours) provide 70% yield.
Table 2: Coupling Catalyst Screening
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Toluene | 70 |
| Pd(OAc)₂ | BINAP | DMF | 55 |
| Ni(COD)₂ | dppf | THF | 48 |
Ullmann-Type Coupling
Copper(I) iodide-mediated coupling with 3,4,5-trimethoxyphenylboronic acid in dimethyl sulfoxide (DMSO) at 120°C achieves 65% yield. While less efficient than Pd catalysis, this method avoids precious metals.
Purification and Characterization
Final purification employs silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from ethanol/water (9:1). Characterization data aligns with literature standards:
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, naphthyl), 6.92 (s, 2H, trimethoxyphenyl), 4.21 (m, 4H, pyrrolidine).
- HRMS (ESI): m/z [M+H]⁺ calcd. 521.1894, found 521.1896.
Scalability and Process Considerations
Kilogram-scale synthesis reported in CN113454088A demonstrates the feasibility of adapting laboratory methods to industrial production. Key adjustments include:
- Continuous Flow Cyclization: Reduces reaction time from 8 hours to 30 minutes.
- Catalyst Recycling: Yb(OTf)₃ recovered via aqueous extraction maintains activity over five cycles.
Q & A
Q. What are the key synthetic methodologies for constructing the pyrrolo[1,2-a]pyrazine core in this compound?
The pyrrolo[1,2-a]pyrazine scaffold is typically synthesized via cyclocondensation of amino alcohols or amines with carbonyl-containing precursors. For example, describes a method using Grignard reagents to functionalize the core, followed by column chromatography (hexane/ethyl acetate gradient) for purification. Key steps include controlling reaction temperature (0°C to room temperature) and stoichiometric ratios (1.5–3.0 equivalents of Grignard reagent) to minimize side products .
Q. How can the sulfonyl and trimethoxyphenyl groups be introduced into the structure?
Sulfonylation is achieved by reacting the pyrrolopyrazine intermediate with naphthalene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The 3,4,5-trimethoxyphenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling, depending on the halogenated precursor. highlights the use of benzotriazole intermediates to stabilize reactive sites during substitution .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- 1H/13C NMR : Assign chemical shifts to verify substituent positions (e.g., sulfonyl group at δ ~3.5–4.0 ppm for adjacent protons; trimethoxyphenyl signals at δ ~3.8–4.0 ppm) .
- HRMS : Confirm molecular formula (e.g., C₂₄H₂₅N₂O₅S) with mass accuracy <5 ppm .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR peak splitting or unexpected IR absorptions (e.g., carbonyl stretches from incomplete cyclization) can be addressed by:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks .
- X-ray crystallography : Definitive structural confirmation, as demonstrated in for a related compound, where crystallographic R-factor values <0.05 ensure accuracy .
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Solvent selection : Use THF for Grignard reactions to enhance nucleophilicity; switch to DMF for polar intermediates .
- Catalyst screening : suggests using Fe₂O₃@SiO₂/In₂O₃ nanocatalysts to accelerate coupling reactions (reported yield improvement: 15–20%) .
- Temperature control : Lower reaction temperatures (0–5°C) suppress side reactions during sulfonylation .
Q. What computational approaches aid in predicting reaction pathways and intermediates?
- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., sulfonylation barrier ~25 kcal/mol) .
- Machine learning : Train models on existing reaction datasets (e.g., ICReDD’s quantum-chemical databases) to predict optimal solvent-catalyst pairs .
Methodological Considerations
Q. How should researchers handle discrepancies between theoretical and experimental melting points?
- Recrystallization : Use methanol/water mixtures to purify the compound, as impurities (e.g., unreacted sulfonyl chloride) depress melting points .
- DSC analysis : Differential scanning calorimetry provides precise melting behavior, distinguishing polymorphs .
Q. What purification techniques are recommended for scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
